molecular formula C6H5Cl2NO B3060489 N-(2,3-dichlorophenyl)hydroxylamine CAS No. 43192-06-9

N-(2,3-dichlorophenyl)hydroxylamine

Cat. No.: B3060489
CAS No.: 43192-06-9
M. Wt: 178.01 g/mol
InChI Key: IARNXGGKYDPYTB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,3-dichlorophenyl ring

Scientific Research Applications

N-(2,3-dichlorophenyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Future Directions

Recent research suggests that hydroxylamines may have broader applications in bioorganic and medicinal chemistry . Therefore, future research on N-(2,3-dichlorophenyl)hydroxylamine could explore its potential uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-dichlorophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of N-(2,3-dichlorophenyl)nitroso compounds using reducing agents such as sodium dithionite or zinc in acidic conditions. Another method includes the catalytic hydrogenation of N-(2,3-dichlorophenyl)nitro compounds using palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-(2,3-dichlorophenyl)nitroso compounds.

    Reduction: It can be reduced to form N-(2,3-dichlorophenyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-(2,3-dichlorophenyl)nitroso compounds.

    Reduction: N-(2,3-dichlorophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)hydroxylamine
  • N-(3,4-dichlorophenyl)hydroxylamine
  • N-(2,3-dichlorophenyl)amine

Uniqueness

N-(2,3-dichlorophenyl)hydroxylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-2-1-3-5(9-10)6(4)8/h1-3,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARNXGGKYDPYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596712
Record name 2,3-Dichloro-N-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-06-9
Record name 2,3-Dichloro-N-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-dichlorophenyl)hydroxylamine
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N-(2,3-dichlorophenyl)hydroxylamine
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N-(2,3-dichlorophenyl)hydroxylamine
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N-(2,3-dichlorophenyl)hydroxylamine
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N-(2,3-dichlorophenyl)hydroxylamine
Reactant of Route 6
N-(2,3-dichlorophenyl)hydroxylamine

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